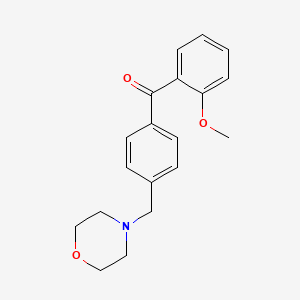

3,4-Dimethyl-4'-pyrrolidinomethyl benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions and the use of various catalysts. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Similarly, areno-annulated pyrimidine dionylium ions were synthesized starting from reactions of benzo[b]tropone and naphtho[2,3-d]tropone with 6-anilino-1,3-dimethyluracil . These methods could potentially be adapted for the synthesis of 3,4-Dimethyl-4'-pyrrolidinomethyl benzophenone.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and theoretical studies. For example, the crystal structure of a dimethoxyphenyl flavone was determined, revealing a slightly puckered pyran ring and stabilization by weak hydrogen bonds and π-π interactions . Theoretical studies using density functional theory (DFT) have been performed to predict spectral and geometrical data of a new pyrrole derivative . These analyses are crucial for understanding the molecular structure of similar compounds.

Chemical Reactions Analysis

Chemical reactions involving related compounds include photocycloaddition reactions , where benzophenone reacts with dimethylpyrones to form oxetane derivatives with high site- and regioselectivity. The reactivity of related compounds with nucleophiles has also been explored, leading to the formation of various adducts . These studies provide a basis for understanding the reactivity of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied extensively. For instance, the effect of dimethyl substitution on the neurotoxicity of hexanedione derivatives has been investigated, showing that dimethyl substitution accelerates pyrrole formation and protein crosslinking . The conformational stability and vibrational spectra of a hydroxy dimethylphenyl benzophenone were analyzed, providing insights into the stability and electronic properties of the molecule . The nonlinear optical response of 4,4-Dimethyl Benzophenone was studied, indicating the molecule's potential for nonlinear optical applications .

Wissenschaftliche Forschungsanwendungen

Photophysics and Photochemistry

Benzophenone and its derivatives have been studied for their photophysical properties and applications in photochemistry. For instance, the phosphorescence of benzophenone in aqueous solutions and its interaction with nucleic acid derivatives have been explored (Hélène, 1972). Additionally, the temperature-dependent regioselectivity in the [2+2] photocycloaddition of 1,3-dimethylthymine with benzophenone is of interest for understanding reaction mechanisms in organic chemistry (Hei et al., 2005).

Sensing Applications

Certain benzophenone derivatives have shown potential in luminescent sensing. For example, Ln-MOFs containing open ketone group sites with benzophenone-3,3′,4,4′-tetracarboxylic acid have demonstrated sensitivity for detecting nitrobenzene and iron(III) (Zhang et al., 2017).

Environmental Applications

Benzophenone derivatives are also researched for their environmental impacts and degradation. Studies include the biodegradation of benzophenone during co-composting of food waste and its impact on malodorous gas emissions (Lin et al., 2021), and the oxidation of benzophenone-3 in water treatment with potassium permanganate, assessing degradation products and reaction pathways (Cao et al., 2021).

Photocrosslinking Applications

The incorporation of benzophenone as a photocrosslinking agent into proteins in Escherichia coli has been developed, offering a methodology for studying protein interactions in vitro and in vivo (Chin et al., 2002).

Photopolymerization Initiators

Benzophenone derivatives have been synthesized for use as initiators in free radical photopolymerization, demonstrating efficient initiation of polymerization of acrylates and methacrylates (Wang Kemin et al., 2011).

Biological Interactions

Research also includes the study of benzophenone-3 and its reproductive toxicity in humans and animals, providing insights into its impact on reproduction due to its endocrine-disrupting effects (Ghazipura et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

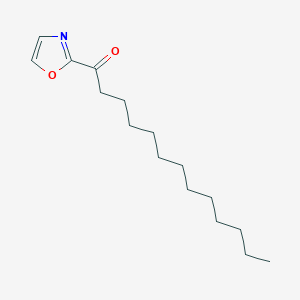

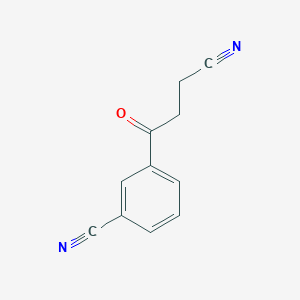

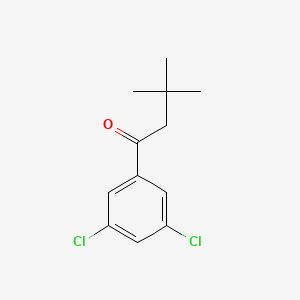

(3,4-dimethylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-15-5-8-19(13-16(15)2)20(22)18-9-6-17(7-10-18)14-21-11-3-4-12-21/h5-10,13H,3-4,11-12,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMDLMUDQBILTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642750 |

Source

|

| Record name | (3,4-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898776-51-7 |

Source

|

| Record name | (3,4-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.